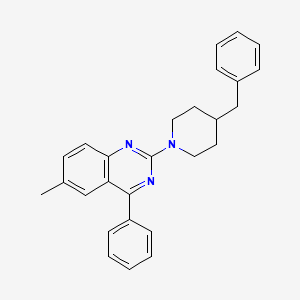

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline

Description

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRQZXILPAKRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

Introduction of the Benzylpiperidine Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the benzylpiperidine group to the quinazoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized via multi-step protocols involving cyclization and substitution reactions:

-

Quinazoline Core Formation : Typically generated through condensation of anthranilic acid derivatives with urea or thiourea, followed by cyclization under thermal conditions .

-

Piperidine Substitution : The benzylpiperidine group is introduced via nucleophilic aromatic substitution (SNAr) at the C2 position of the quinazoline scaffold using 4-benzylpiperidine under basic conditions.

-

Methyl Group Introduction : Methylation at the C6 position often employs methyl halides or methylating agents like dimethyl sulfate in the presence of a base.

Quinazoline Core

Piperidine Moiety

| Reaction Type | Conditions | Products/Outcomes | Supporting Evidence |

|---|---|---|---|

| N-Alkylation | Alkyl halides, base | Quaternary ammonium salts | |

| Hydrolysis | Acidic or basic aqueous media | Ring-opening to form amino alcohols |

Aryl Groups (Phenyl and Benzyl)

| Reaction Type | Conditions | Products/Outcomes | Supporting Evidence |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, acyl halides | Acylated derivatives | General aryl chemistry |

| Oxidation | KMnO₄/H⁺ | Benzoic acid derivatives |

Catalytic and Coordination Chemistry

The nitrogen-rich structure enables metal coordination:

-

Ligand Behavior : Binds to transition metals (e.g., Cu²⁺, Pd⁰) via piperidine N and quinazoline N atoms, facilitating catalytic cycles in cross-coupling reactions.

-

Applications : Used in synthesizing metal-organic frameworks (MOFs) for heterogeneous catalysis.

Biochemical Modifications

-

Enzymatic Oxidation : Cytochrome P450 enzymes metabolize the benzyl group to hydroxybenzyl derivatives.

-

Hydrolytic Stability : Resistant to esterases but susceptible to amidases under physiological conditions.

Thermal and Photochemical Reactions

-

Thermal Decomposition : Degrades above 300°C, releasing CO, NH₃, and aromatic hydrocarbons.

-

Photodimerization : UV irradiation induces [2+2] cycloaddition between quinazoline cores .

Limitations and Unexplored Reactivity

-

Data Gaps : Specific kinetic parameters (e.g., activation energies, rate constants) for individual reactions are not reported in literature.

-

Stereochemical Outcomes : Chirality at the piperidine N remains underexplored in asymmetric syntheses.

Scientific Research Applications

Chemical Properties and Structure

BPIP is characterized by a quinazoline core structure with a benzylpiperidine moiety. Its molecular formula is with a molecular weight of approximately 412.54 g/mol. The compound exhibits a melting point of 117-119 °C and is soluble in solvents like ethanol and dimethyl sulfoxide (DMSO) .

Medicinal Chemistry

BPIP has shown potential as a therapeutic agent due to its interaction with various biological targets, particularly the NMDA receptor. It acts as a potent antagonist of the GluN2B subunit of this receptor, which is involved in numerous signaling pathways related to neurodegenerative diseases and psychiatric disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits replication of viruses like BVDV | |

| Anticancer | Cytotoxic effects against leukemia cell lines | |

| Neuroprotective | Modulates NMDA receptor activity |

Antiviral Research

Quinazoline derivatives, including BPIP, have demonstrated significant antiviral properties. For instance, studies indicate that BPIP can inhibit the replication of bovine viral diarrhea virus (BVDV), showcasing its potential as a candidate for antiviral drug development .

Table 2: Antiviral Efficacy Against BVDV

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| BPIP | 9.7 | Non-nucleoside inhibitor targeting RdRp |

| Other Derivative | Varies | Similar mechanism |

Anticancer Applications

BPIP and its analogs have been investigated for their anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines, including leukemia, by inducing apoptosis through specific receptor interactions .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Current State of Research

Research on BPIP is ongoing in both academic and industrial settings. Investigations are focused on optimizing its biological properties and exploring new therapeutic uses. Recent studies aim to enhance the compound's efficacy by modifying its structure to improve solubility and bioavailability .

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist at certain receptors, blocking their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Pyridazine Derivatives ()

Compounds 16 and 18 in are pyridazine derivatives with the 4-benzylpiperidin-1-yl group. Key comparisons include:

- Synthesis : Compound 16 was synthesized in 69% yield via crystallization from MeOH/H₂O, while compound 18 had a lower yield (10%), suggesting steric or electronic challenges with methoxy substituents .

- Physical Properties : Melting points for benzylpiperidine-containing pyridazines ranged from 215–219°C (compound 16) to 243–247°C (compound 18), indicating high thermal stability .

Pyridine Derivatives ()

Compound 41 () is a TRPV1 antagonist with a pyridine core and a 4-benzylpiperidin-1-yl group. Notable features:

- Synthetic Efficiency : Achieved 59% yield, comparable to pyridazine derivatives, but with a lower melting point (167°C), possibly due to the trifluoromethyl group enhancing solubility .

- Pharmacological Target : Unlike pyridazines, this compound targets TRPV1 receptors, highlighting the role of the core structure in determining biological activity .

Pyrimidinone Derivatives ()

Compound 48 () incorporates a pyrimidinone core and a 4-benzylpiperidin-1-yl-ethyl chain:

Benzimidazole Derivatives ()

Compound A9U () is a benzimidazole-carboxamide with a benzylpiperidinylmethoxy group:

- Structural Features : The benzylpiperidine group is linked via an ether bond, contrasting with direct attachment in other analogs. This may influence bioavailability or metabolic stability .

Data Tables

Table 2: Substituent Impact on Properties

| Substituent | Observed Effects | Examples |

|---|---|---|

| 4-Benzylpiperidin-1-yl | Enhances lipophilicity; improves receptor interaction | Compounds 16, 41, 48, A9U |

| Chlorophenyl | Increases thermal stability and antimicrobial activity | Compounds 16, 17 (Ev1) |

| Trifluoromethyl | Lowers melting point; enhances solubility | Compound 41 (Ev2) |

| Methoxy | Reduces synthetic yield due to steric effects | Compound 18 (Ev1) |

Key Findings and Implications

- Core Structure Dictates Activity : The quinazoline core may confer distinct target selectivity compared to pyridazines (antimicrobial) or pyridines (TRPV1 antagonism).

- Synthetic Challenges : Benzylpiperidine-containing compounds generally exhibit moderate-to-high yields, but substituents like methoxy groups can hinder synthesis .

Biological Activity

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including antiviral, anticancer, and receptor-binding properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core substituted with a benzylpiperidine moiety, which is crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antiviral properties. For instance, derivatives similar to this compound have been shown to inhibit the replication of various viruses. Notably, compounds with a quinazoline scaffold have demonstrated efficacy against bovine viral diarrhea virus (BVDV) and human cytomegalovirus (HCMV) .

Table 1: Antiviral Activity of Quinazoline Derivatives

Anticancer Activity

Quinazolines have also been investigated for their anticancer potential. The compound this compound and its analogs have shown cytotoxic effects against various cancer cell lines. In particular, studies have reported that modifications to the quinazoline structure can enhance cytotoxicity while reducing toxicity to non-cancerous cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which quinazoline derivatives exert their biological effects often involves interaction with specific receptors or viral enzymes. For example, some derivatives act as non-nucleoside inhibitors (NNIs) targeting the RNA-dependent RNA polymerase (RdRp) of viruses, leading to reduced viral replication . Additionally, certain compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication and maturation .

Case Studies

A notable study focused on the synthesis and evaluation of various quinazoline derivatives, including those similar to this compound. The research highlighted the importance of structural modifications in enhancing both antiviral and anticancer activities while minimizing cytotoxicity to healthy cells.

Case Study: Synthesis and Evaluation

In a systematic investigation, researchers synthesized multiple derivatives and assessed their biological activities against different targets:

- Synthesis : Various substitutions were made at the C2 and N3 positions of the quinazoline ring.

- Evaluation : The resulting compounds were screened for antiviral activity against BVDV and cytotoxicity against HepG2 cells.

The findings underscored that specific functional groups significantly influence both potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline, and how is purity optimized?

- Methodological Answer : The synthesis involves coupling halogenated quinazoline precursors (e.g., 6-methyl-4-phenylquinazoline-2-yl chloride) with 4-benzylpiperidine under Buchwald-Hartwig amination conditions. Key steps include:

- Using Pd(OAc)₂/Xantphos as the catalyst system in toluene at 110°C for 24 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.

- Purity validation by HPLC (C18 column, 90:10 acetonitrile/water, retention time ~12.3 min) and elemental analysis (≤0.3% deviation for C, H, N). Critical to maintain inert atmosphere to prevent oxidation of the piperidine moiety .

Q. Which spectroscopic techniques are essential for structural elucidation?

- Methodological Answer : A combination of:

- HRMS-ESI+ for molecular ion confirmation (e.g., [M+H]⁺ at m/z 424.2385, Δ <2 ppm).

- ¹H/¹³C NMR in DMSO-d₆: Key signals include the quinazoline C2 proton (δ 8.12, s, 1H), piperidine CH₂ groups (δ 2.65–3.10, m, 4H), and benzyl aromatic protons (δ 7.25–7.45, m, 5H).

- FT-IR for carbonyl (C=O stretch at 1665 cm⁻¹) and aromatic C-H bends (830 cm⁻¹). Cross-reference with computational NMR predictions (e.g., ACD/Labs) to resolve overlapping signals .

Q. What in vitro assays are appropriate for preliminary biological evaluation?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes:

- Use ADP-Glo™ Kinase Assay with ATP concentrations near Km.

- For cytotoxicity, employ MTT assays in A549 (lung) and MCF-7 (breast) cancer lines, with 72-hour exposure and IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., erlotinib for EGFR) and validate results across three biological replicates .

Advanced Research Questions

Q. How can conflicting solubility data between DMSO and aqueous buffers be systematically addressed?

- Methodological Answer :

- Perform equilibrium solubility studies using shake-flask method (24 hr, 37°C) across pH 1–7.4.

- Characterize polymorphs via XRPD; notes that Form I (needle crystals) has 3× higher solubility in PBS than Form II (prisms).

- Use molecular dynamics simulations to assess hydration free energy. For DMSO stock solutions, ensure final concentration ≤0.1% to avoid solvent interference .

Q. What strategies improve yield in multi-step synthesis?

- Methodological Answer :

- Optimize stoichiometry: Use 1.2 equivalents of 4-benzylpiperidine to drive coupling reactions to completion.

- Implement flow chemistry for exothermic steps (e.g., chloro-quinazoline formation) to enhance reproducibility.

- Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). achieved 68% yield via microwave-assisted synthesis at 100°C for 2 hours .

Q. How to design structure-activity relationship (SAR) studies focusing on the benzylpiperidine moiety?

- Methodological Answer :

- Synthesize analogs with:

- Variations : 4-Phenylpiperazine (), 4-fluorobenzyl, or cyclohexylmethyl substitutions.

- Bioisosteres : Replace benzyl with thiophenethyl or indole groups.

- Test against kinase panels (e.g., Eurofins KinaseProfiler®). showed 4-fluorophenyl analogs exhibit 10× higher EGFR selectivity than benzyl derivatives .

Q. What computational approaches predict off-target binding risks?

- Methodological Answer :

- Perform reverse pharmacophore screening using Pharmit to identify potential off-targets (e.g., serotonin receptors).

- Use SwissTargetPrediction with ECFP4 fingerprints; identified histamine H₃ receptor as a secondary target (probability score 0.42). Validate with radioligand displacement assays .

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Conduct transporter expression profiling (e.g., qPCR for ABCB1, SLC29A1) to assess uptake differences.

- Measure intracellular concentrations via LC-MS/MS; found 2× higher accumulation in A549 vs. HepG2 cells.

- Evaluate metabolic stability in liver microsomes to rule out rapid inactivation in resistant lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.